

Application Notes: Halloysite Nanotubes for Controlled Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum Silicate, Natural*

Cat. No.: *B079929*

[Get Quote](#)

Introduction

Halloysite nanotubes (HNTs) are naturally occurring aluminosilicate clay minerals with a unique hollow tubular structure.^{[1][2]} With an external diameter of approximately 50 nm, an inner lumen diameter of 15 nm, and a length of 600-900 nm, these nanotubes serve as excellent natural nanocontainers.^[3] Their inherent biocompatibility, significant mechanical strength, low cost, and natural abundance make them a compelling alternative to synthetic drug carriers like expensive polymers.^{[1][2][4]} The distinct chemistry of their inner and outer surfaces—a positively charged alumina (Al-OH) interior and a negatively charged silica (Si-O-Si) exterior—allows for selective drug loading and surface modification, enabling a wide range of applications in controlled drug delivery.^{[4][5][6]}

Key Advantages of HNTs in Drug Delivery:

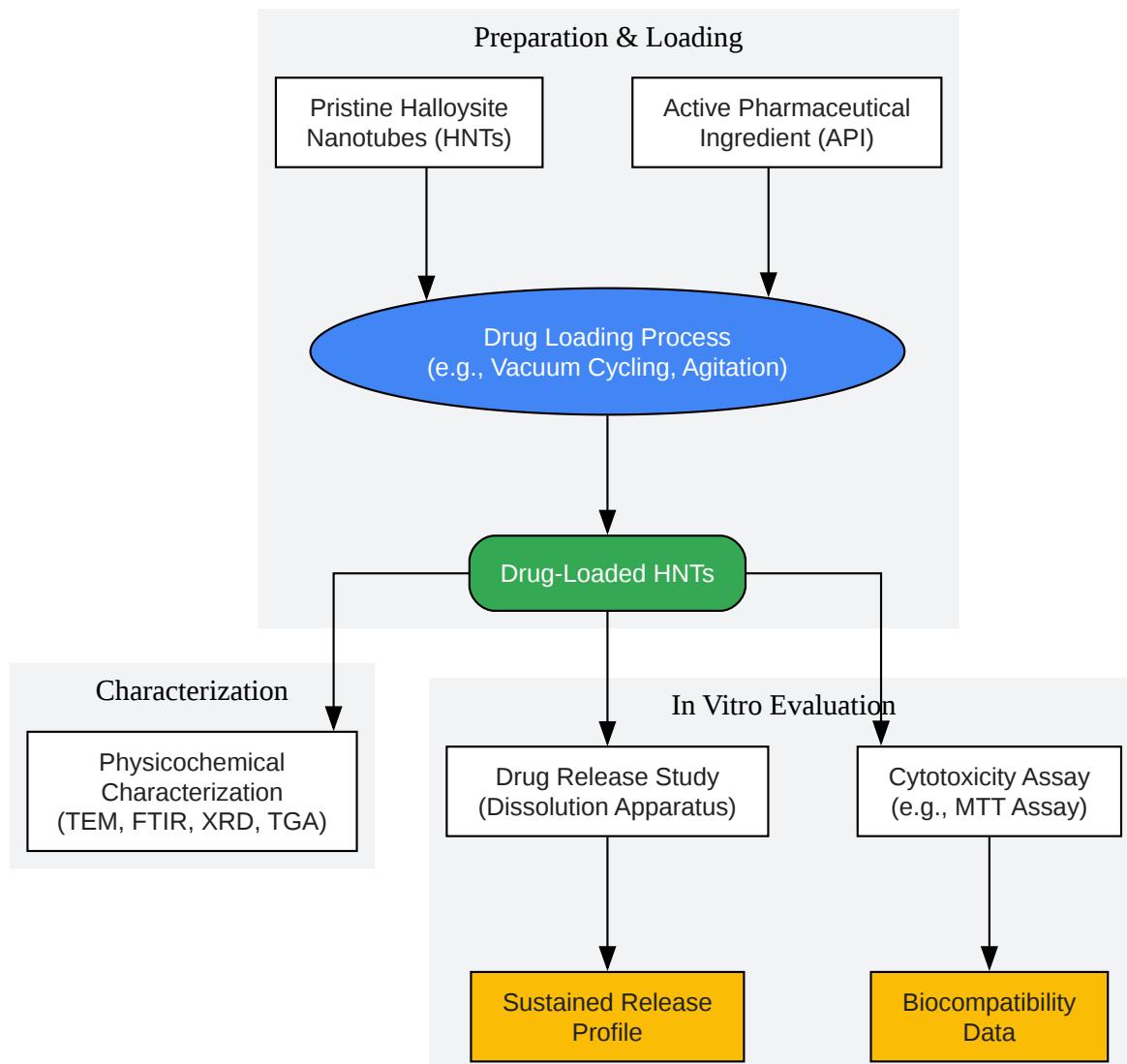
- **Biocompatibility:** Numerous studies have confirmed that HNTs are biocompatible and exhibit low cytotoxicity across various cell lines, making them suitable for biomedical applications.^[7] ^{[8][9]} Surface modifications, such as coating with polyethylene glycol (PEG), can further enhance their biocompatibility.^{[10][11]}
- **High Loading Capacity:** The hollow lumen and porous surface provide a high aspect ratio and large surface area, facilitating the loading of a significant amount of active pharmaceutical ingredients (APIs), typically between 10-30 wt%.^{[1][12]}

- Sustained Release: The nanotubular structure naturally prolongs the release of encapsulated drugs, which can be further controlled by modifying the HNT surface or capping the tube ends with polymers.[1][13] This sustained release can last from hours to weeks, reducing the need for frequent dosing.[1][12]
- Versatility: HNTs can be loaded with a wide variety of therapeutic agents, including small molecule drugs, proteins, and genes.[1][2] They have been successfully utilized in diverse applications such as cancer therapy, bone regeneration, and topical drug delivery.[1][4][14][15]
- Surface Modifiability: The external surface of HNTs can be easily functionalized with polymers, ligands, or antibodies to improve stability, target specific cells, or tune release kinetics.[2][4][6]

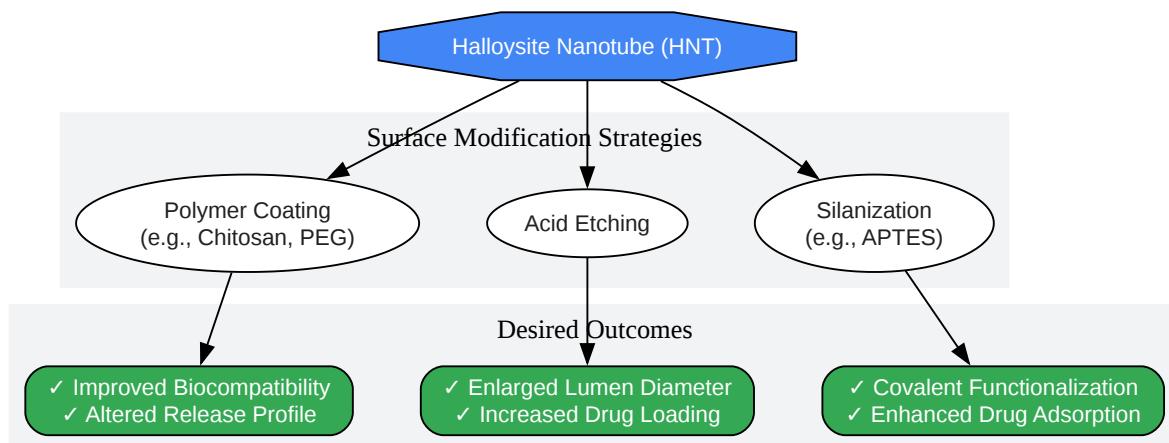
Data Presentation

Table 1: Drug Loading Efficiency in Halloysite Nanotubes

Drug	Loading Method	Loading Capacity / Efficiency	Key Findings	Reference(s)
Verapamil HCl, Flurbiprofen, Atenolol, Furosemide	Agitation	~7–9% weight gain	Agitation was as effective as more complex vacuum-based methods.	[13]
Paclitaxel (PTX)	Surface modification with DSPE	18.44%	Surface modification improved loading of the hydrophobic drug.	[16]
Curcumin	Chitosan grafting on HNTs	3.4% loading capacity; 90.8% entrapment efficiency	Chitosan grafting enhanced both loading capacity and entrapment efficiency compared to raw HNTs.	[17]
Sodium Salicylate	Acid Treatment	Improved loading vs. unmodified HNTs	Acid treatment enlarged the lumen, increasing the space for drug loading.	[18]
Dexamethasone, Furosemide, Nifedipine	Solvent Loading (pH and alcohol/water ratio optimization)	Up to 12 volume %	Optimization of solvent conditions is critical for maximizing drug load.	[19]


Table 2: In Vitro Drug Release Characteristics

Drug/System	Release Duration	Release Kinetics/Mechanism	Key Findings	Reference(s)
General Drugs	30 to 100 times longer than drug alone	Sustained Release	HNTs significantly prolong the release period compared to the free drug.	[13]
Resveratrol	48 hours	Sustained Release	Effective for sustained delivery of antioxidants.	[20]
Sodium Salicylate from Polymer/HNT Composite	> 7 hours (slower than unmodified HNTs)	Diffusion-controlled (Higuchi and Korsmeyer-Peppas models)	Polymer coating effectively slows down drug diffusion, extending the release period.	[18],[21]
Dexamethasone, Furosemide, Nifedipine	5-10 hours	Near-linear release (approaching zero-order)	Release can be tuned to be near-linear, which is ideal for many therapeutic applications.	[19]
Penicillin-V from Chitosan-grafted HNTs	50 hours (2.5x longer than unmodified HNTs)	Highly Sustained Release	Surface modification with chitosan significantly extends the drug release time.	[22]


Table 3: Cytotoxicity and Biocompatibility of Halloysite Nanotubes

Cell Line(s)	HNT Concentration	Incubation Time	Assay	Results (Cell Viability / IC50)	Reference(s)
A549 (Human Lung Carcinoma)	10–200 µg/mL	24 hours	MTT	IC50: 152 ± 6.4 µg/mL	[23],[24]
A549 (Human Lung Carcinoma)	10–200 µg/mL	72 hours	MTT	IC50: 49 ± 3 µg/mL	[23],[24]
BEAS-2B (Human Bronchial Epithelial)	10–200 µg/mL	24 hours	MTT	IC50: > 400 µg/mL	[23],[24]
BEAS-2B (Human Bronchial Epithelial)	10–200 µg/mL	72 hours	MTT	IC50: 45.1 ± 8 µg/mL	[23],[24]
HUVECs, MCF-7	2.5–200 µg/mL	72 hours	Cytotoxicity Assay	Viability > 60%	[25]
HeLa, HepG2 (PEG-coated HNTs)	Up to 0.5 mg/mL	72 hours	MTT	Fully biocompatible (no significant toxicity)	[10]
SKOV-3, MG-63 (PEG-coated HNTs)	Up to 1.5 mg/mL	72 hours	MTT	Viability substantially unaffected	[11]

Experimental Workflows and Logical Relationships

[Click to download full resolution via product page](#)

General workflow for developing HNT-based drug delivery systems.

[Click to download full resolution via product page](#)

Strategies and outcomes for HNT surface modification.

Experimental Protocols

Protocol 1: Drug Loading into Halloysite Nanotubes via Vacuum Cycling

This protocol is designed to load small molecule drugs into the lumen of HNTs by using vacuum cycles to remove trapped air and facilitate the entry of the drug solution.

Materials:

- Halloysite Nanotubes (HNTs)
- Active Pharmaceutical Ingredient (API)
- Suitable solvent system (e.g., distilled water, ethanol/water mixture)[13][18]
- Vacuum desiccator or oven with vacuum capabilities
- Magnetic stirrer and stir bar

- Filtration apparatus (e.g., vacuum filtration with a 0.22 µm filter)
- Drying oven

Procedure:

- Prepare Drug Solution: Dissolve the API in the selected solvent to create a saturated or near-saturated solution. The concentration will depend on the drug's solubility. For example, create a 20 mg/mL solution.[18]
- Disperse HNTs: Add HNTs to the drug solution at a predetermined ratio (e.g., 1:1.24 drug-to-HNT ratio).[13] Disperse the nanotubes thoroughly using a magnetic stirrer or sonication for 10-15 minutes.
- Vacuum Cycling: Place the vessel containing the HNT suspension into a vacuum desiccator. Apply a vacuum (e.g., -30 mm of Hg) for 30 minutes to remove air from the HNT lumens.[13]
- Re-pressurize: Gently release the vacuum, allowing atmospheric pressure to force the drug solution into the evacuated lumens.
- Repeat Cycles: Repeat the vacuum/re-pressurization cycle 2-3 times to maximize loading efficiency.[13]
- Equilibration: After the final cycle, allow the suspension to stir at room temperature for up to 24 hours to ensure equilibrium is reached.[1][13]
- Filtration and Washing: Separate the drug-loaded HNTs from the solution using vacuum filtration. Wash the collected HNTs with the pure solvent (3-4 times) to remove any drug adsorbed on the external surface.[13]
- Drying: Dry the final product in an oven at 50-60°C overnight to remove residual solvent.[1][13]
- Quantification: Determine the drug loading efficiency by dissolving a known mass of the dried, loaded HNTs and quantifying the drug amount using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

Protocol 2: In Vitro Drug Release Study

This protocol describes how to measure the rate and extent of drug release from loaded HNTs under simulated physiological conditions.

Materials:

- Drug-loaded HNTs
- Dissolution medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, or simulated gastric/intestinal fluids at pH 1.2, 4.5, or 6.8)[13]
- USP Dissolution Apparatus (e.g., paddle or basket method) or a temperature-controlled shaker bath
- Dialysis membrane (if required to contain the HNTs)
- Syringes and filters (e.g., 0.22 μm) for sample collection
- Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

- Setup: Add a defined volume of pre-warmed (37°C) dissolution medium to the dissolution vessels.
- Sample Addition: Accurately weigh and disperse a specific amount of drug-loaded HNTs into each vessel. Ensure the system maintains "sink conditions" (the concentration of the drug in the medium does not exceed 10-15% of its saturation solubility).
- Initiate Study: Start the apparatus at a constant temperature (37°C) and stirring speed (e.g., 50-100 rpm).
- Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the dissolution medium.
- Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.

- Sample Preparation: Filter the collected samples to remove any HNT particles before analysis.
- Quantification: Analyze the concentration of the released drug in each sample using a pre-validated analytical method.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile. Analyze the profile using kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[21]

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the *in vitro* cytotoxicity of HNTs by measuring the metabolic activity of cells exposed to the nanomaterial. A reduction in metabolic activity indicates a loss of cell viability.

Materials:

- Human cell line of interest (e.g., A549, MCF-7, HUVEC)[23][25]
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Sterile PBS
- HNT suspension (sterilized, and dispersed in serum-free medium)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilizing agent (e.g., DMSO, isopropanol with HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Sample Preparation: Prepare serial dilutions of the HNT suspension in serum-free medium to achieve the desired final concentrations (e.g., 5 to 400 μ g/mL).[23]
- Cell Treatment: Remove the medium from the wells and replace it with 100 μ L of the HNT dilutions. Include untreated cells as a negative control (100% viability) and a vehicle control.
- Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[23]
- Add MTT Reagent: After incubation, add 10 μ L of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Solubilize Formazan: Carefully remove the medium and add 100 μ L of the solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability against HNT concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. Halloysite nanotubes as a new drug-delivery system: a review | Clay Minerals | Cambridge Core [cambridge.org]

- 3. Halloysite Clay Nanotubes for Loading and Sustained Release of Functional Compounds (Journal Article) | OSTI.GOV [osti.gov]
- 4. Application of Halloysite Nanotubes in Cancer Therapy—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterials: A Review about Halloysite Nanotubes, Properties, and Application in the Biological Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Halloysite-Based Nanosystems for Biomedical Applications | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halloysite Nanotube Based Scaffold for Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Improved Cytocompatibility of Halloysite Nanotubes through Polymeric Surface Modification | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigating Halloysite Nanotubes as a Potential Platform for Oral Modified Delivery of Different BCS Class Drugs: Characterization, Optimization, and Evaluation of Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Surface modified halloysite nanotubes with different lumen diameters as drug carriers for cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Functionalized halloysite nanotube by chitosan grafting for drug delivery of curcumin to achieve enhanced anticancer efficacy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. Modified halloysite nanoclay as a vehicle for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Halloysite clay nanotubes for resveratrol delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]
- 23. The in vitro toxicity evaluation of halloysite nanotubes (HNTs) in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. In vitro and in vivo toxicity evaluation of halloysite nanotubes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes: Halloysite Nanotubes for Controlled Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079929#application-of-halloysite-nanotubes-for-controlled-drug-delivery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com